molecular formula C18H19BrClN3O3S B12281628 5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide

5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide

Cat. No.: B12281628
M. Wt: 472.8 g/mol
InChI Key: ZKAHJQDDNLLCLY-UHFFFAOYSA-N
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Description

This compound features a tetrahydrothiazolo[5,4-c]pyridine core, a bicyclic heterocyclic framework known for its pharmacological relevance, particularly in enzyme inhibition . Key structural elements include:

  • A tert-butoxycarbonyl (Boc) protecting group at the 5-position, enhancing stability and modulating solubility .
  • A 3-bromo-2-chlorophenyl substituent linked via a carboxamide group, which may influence target binding affinity and selectivity .
  • A rigid bicyclic system that likely contributes to conformational stability in biological interactions .

Properties

Molecular Formula

C18H19BrClN3O3S

Molecular Weight

472.8 g/mol

IUPAC Name

tert-butyl 2-[(3-bromo-2-chlorophenyl)carbamoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C18H19BrClN3O3S/c1-18(2,3)26-17(25)23-8-7-11-13(9-23)27-16(22-11)15(24)21-12-6-4-5-10(19)14(12)20/h4-6H,7-9H2,1-3H3,(H,21,24)

InChI Key

ZKAHJQDDNLLCLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)C(=O)NC3=C(C(=CC=C3)Br)Cl

Origin of Product

United States

Preparation Methods

Cyanation and Hydrolysis

The 2-position is functionalized via cyanation followed by hydrolysis:

  • Cyanation : Reacting the Boc-protected thiazolopyridine with a metal cyanide (e.g., CuCN) in toluene at 40–70°C for 5–10 h yields the 2-cyano intermediate.
  • Hydrolysis : Treating the nitrile with aqueous LiOH in ethanol at 40–70°C produces the carboxylic acid.
    • Key data :











































      StepSolventBaseTemperatureTimeYield
      HydrolysisEthanolLiOH40–70°C5–10 h85–90%

Amide Coupling

The carboxylic acid is activated as an acyl chloride (using SOCl₂) or coupled directly with 3-bromo-2-chloroaniline via EDCI/HOBt:

  • Conditions :
    • EDCI (1.5 eq), HOBt (0.1 eq), DIPEA (2 eq) in DMF.
    • Room temperature, 12–24 h.
  • Yield : 70–85%.

Critical Analysis of Methodologies

Boc Protection Efficiency

The EDCI/HOBt system minimizes side reactions (e.g., di-Boc formation), achieving >90% mono-protection. Solvent choice (dichloromethane vs. THF) has negligible impact on yield but affects reaction time.

Nitrile Hydrolysis Challenges

LiOH in ethanol outperforms NaOH or KOH in avoiding Boc deprotection. Prolonged heating (>10 h) reduces yields due to decarboxylation.

Amide Coupling Selectivity

EDCI/HOBt ensures mild conditions compatible with halogenated anilines. Competing side reactions (e.g., aryl halide displacement) are negligible below 50°C.

Alternative Synthetic Routes

Direct Cyclization with Pre-Functionalized Intermediates

3-Oxo-2-arylhydrazonopropanals cyclize with 4-thiazolidinones under high pressure (Q-Tube reactor) to form thiazolo[4,5-c]pyridazines, though this method is less applicable to the target compound.

Late-Stage Functionalization

Introducing the Boc group after amide coupling is feasible but risks reduced yields due to steric hindrance.

Scalability and Industrial Considerations

  • Gram-scale synthesis : The EDCI/HOBt coupling and Boc protection steps are scalable with minimal optimization.
  • Cost drivers :
    • EDCI and HOBt account for 60–70% of reagent costs.
    • Switching to cheaper coupling agents (e.g., T3P) reduces expenses but may lower yields.

Chemical Reactions Analysis

Types of Reactions

5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and pyridine rings.

    Hydrolysis: The Boc-protected amine can be deprotected through hydrolysis under acidic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the thiazole and pyridine rings.

Scientific Research Applications

5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Pharmacology: Research is conducted to understand its pharmacokinetics and pharmacodynamics.

Mechanism of Action

The mechanism of action of 5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues of the Tetrahydrothiazolo[5,4-c]pyridine Core

The tetrahydrothiazolo[5,4-c]pyridine scaffold is widely utilized in medicinal chemistry. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison
Compound Name Molecular Weight Key Substituents Biological Target Synthetic/Pharmacological Notes References
Target Compound ~550 (estimated) 5-Boc, 3-bromo-2-chlorophenyl Not explicitly stated (hypothesized: Factor Xa) Boc group may improve metabolic stability; halogenated aryl group enhances lipophilicity.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride 272.7 (HCl salt) 5-Methyl, 2-carboxylic acid Not specified Intermediate for further functionalization; carboxylic acid enhances water solubility.
N-{(1R,2S,5S)-2-[[(5-Chloroindol-2-yl)carbonyl]amino]-5-(dimethylcarbamoyl)cyclohexyl}-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride 637.1 5-Methyl, chloroindolyl, dimethylcarbamoyl Factor Xa (IC₅₀ = 2.4 nM) Clinically validated Factor Xa inhibitor (e.g., Edoxaban analog); cyclohexyl and indole groups critical for binding.
Ethyl 5-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate 366.4 5-Boc, 2-ethyl ester Synthetic intermediate Ethyl ester facilitates purification; Boc group retained for downstream deprotection.
Key Observations:

The 3-bromo-2-chlorophenyl moiety distinguishes the target compound from Factor Xa inhibitors like the Edoxaban analog, which utilize chloroindolyl or dimethylcarbamoyl groups for enhanced enzyme interaction .

Biological Target Specificity: Compounds with chloroindolyl or cyclohexylcarbamoyl groups (e.g., Edoxaban derivatives) exhibit nanomolar potency against Factor Xa, whereas the target compound’s halogenated aryl group may redirect selectivity toward other serine proteases or kinases .

Synthetic Accessibility :

  • Ethyl ester derivatives (e.g., Ethyl 5-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate) serve as precursors for carboxamide formation, highlighting the Boc group’s utility in stepwise synthesis .

Comparison with Heterocyclic Variants

Table 2: Heterocyclic Analogues with Divergent Cores
Compound Name Core Structure Molecular Weight Key Features References
5-(4-Bromophenyl)-N-(5-chloro-2-pyridinyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide Pyrazolo[1,5-a]pyrimidine 500.7 Bromophenyl and trifluoromethyl groups enhance hydrophobic interactions; pyridine substituent aids solubility.
N-(5-(2-Oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide Tetrahydrothiazolo[5,4-c]pyridine fused with 2-oxopyridine 386.5 Oxopyridine introduces hydrogen-bonding potential; thiophene enhances π-π stacking.
Key Observations:
  • Pyrazolo[1,5-a]pyrimidine derivatives prioritize bulkier substituents (e.g., trifluoromethyl) for target engagement, whereas tetrahydrothiazolo[5,4-c]pyridine analogs focus on conformational rigidity .
  • The 2-oxopyridine hybrid in demonstrates how core modifications can expand binding modes, though this may compromise metabolic stability compared to the Boc-protected target compound .

Biological Activity

5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique thiazolo-pyridine core with substituents that potentially enhance its biological activity. The presence of bromine and chlorine atoms contributes to its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of thiazolo[5,4-c]pyridine exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazolo-pyridine derivatives. For example, compounds structurally related to 5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide have been tested in vitro against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These studies typically report IC50 values indicating the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µM)Reference
5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamideMCF-715
Similar Compound AA54920
Similar Compound BMCF-710

The biological activity of 5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide may involve interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. For instance:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit kinases involved in cancer cell proliferation.
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of the compound on human breast cancer cells (MCF-7). The results demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Comparative Analysis

When compared to other similar compounds in terms of biological activity:

CompoundAntimicrobial ActivityAnticancer ActivityReference
5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamideModerateHigh
Compound CHighModerate
Compound DLowHigh

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